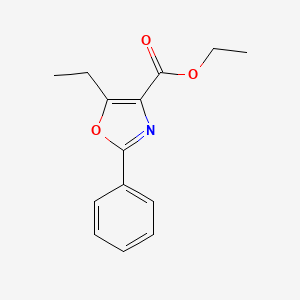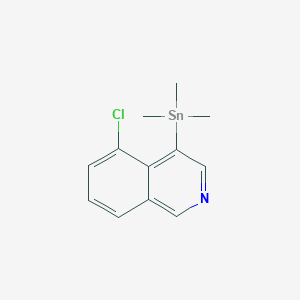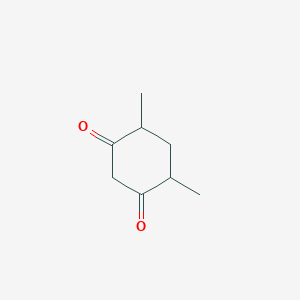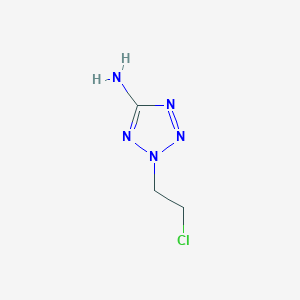
2,2'-Biquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Biquinazoline is an aromatic biheterocyclic compound consisting of two quinazoline units connected at the 2-position. This compound is known for its planar conformation in the solid state, which minimizes dipole moments and maximizes conjugation between the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biquinazoline typically involves multi-step reactions. One common method starts with 2-aminobenzylamine, which undergoes a series of reactions involving chloroform, polymer-supported bi-metallic platinum/iridium alloyed nanoclusters, and hydrogen chloride in ethyl acetate . Another method involves the use of titanium tetrachloride and samarium powder in anhydrous tetrahydrofuran under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for 2,2’-Biquinazoline are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up using continuous flow reactors and optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Biquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-2,2’-diones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions often involve halogenation or alkylation at specific positions on the quinazoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Oxidation: Quinazoline-2,2’-diones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Aplicaciones Científicas De Investigación
2,2’-Biquinazoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-Biquinazoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
2,2’-Biquinazoline can be compared with other similar biheterocyclic compounds:
- 2,2’-Biquinoxaline
- 2,2’-Bibenzoxazole
- 2,2’-Bibenzothiazole
- 3,3’-Biquinoline
Uniqueness: What sets 2,2’-Biquinazoline apart is its planar conformation in the solid state, which enhances conjugation and stability . This property makes it particularly useful in applications requiring stable and highly conjugated systems.
Propiedades
Número CAS |
735-72-8 |
|---|---|
Fórmula molecular |
C16H10N4 |
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
2-quinazolin-2-ylquinazoline |
InChI |
InChI=1S/C16H10N4/c1-3-7-13-11(5-1)9-17-15(19-13)16-18-10-12-6-2-4-8-14(12)20-16/h1-10H |
Clave InChI |
NHEHHNKXNRMJLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC(=N2)C3=NC4=CC=CC=C4C=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
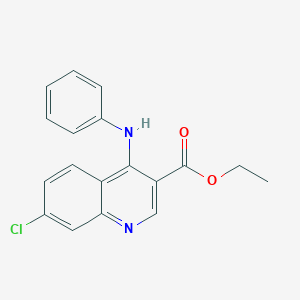

![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
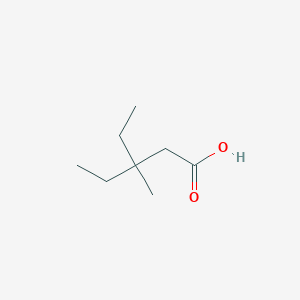
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)

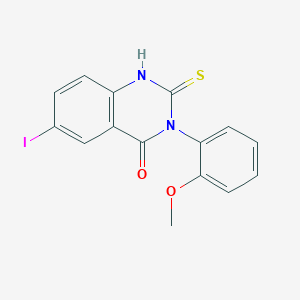
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
